7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a fluorinated derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold. This compound features a fluoro substituent at the 7-position, a 3-nitrophenyl group at the 1-position, and a pyridin-2-yl moiety at the 2-position (Fig. 1). Its synthesis is achieved via a multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The method allows for high substituent diversity, accommodating electron-withdrawing groups (e.g., nitro, fluoro) and heterocyclic systems (e.g., pyridyl) without significant electronic interference in cyclization . The compound’s structural complexity and substituent profile make it a candidate for biological screening, particularly in drug discovery contexts .
Properties
IUPAC Name |
7-fluoro-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12FN3O5/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(10-12)26(29)30)25(22(28)21(18)31-16)17-6-1-2-9-24-17/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDVVACKWRWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Antioxidant Properties
Recent studies have indicated that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity . The antioxidant properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that derivatives of chromeno[2,3-c]pyrrole demonstrated a notable reduction in oxidative stress markers in vitro .
Anticancer Activity
This compound has shown promise in anticancer research . In vitro tests revealed that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, its mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. A notable study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes , including mutant isocitrate dehydrogenase (mt-IDH), which is implicated in various cancers. This inhibition could lead to altered metabolic pathways in cancer cells, thereby reducing their survival and proliferation rates .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects . Animal studies indicate that it can mitigate neuroinflammation and promote neuronal survival under oxidative stress conditions. These effects are believed to be mediated through the modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies and Experimental Data
The biological activity of this compound can be summarized as follows:
- Free Radical Scavenging : The presence of electron-withdrawing groups enhances its ability to donate electrons to free radicals.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death.
- Pathway Modulation : It interferes with critical signaling pathways involved in cell survival and proliferation.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions that allow for the introduction of various substituents to tailor its properties. A notable method described in literature employs a one-pot multicomponent synthetic strategy that yields high purity and good yields of the target compound .
Key Synthetic Routes
| Method | Conditions | Yield |
|---|---|---|
| Multicomponent Reaction | Mild conditions with various aldehydes | 43–86% |
| Ring-opening Strategy | Compatible with diverse substituents | >70% for many |
This efficient synthetic approach paves the way for further exploration of the compound's derivatives and their applications in drug discovery.
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of various functional groups in this compound enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression. The incorporation of a pyridine moiety is critical for enhancing enzyme inhibition and improving bioavailability .
Enzyme Inhibition
The compound has been investigated as a non-steroidal inhibitor of cytochrome P450 enzymes (CYP17), which play a crucial role in steroidogenesis. The structural modifications provided by the nitrophenyl and pyridine groups are essential for binding affinity and selectivity towards CYP17 .
Case Studies
-
CYP17 Inhibition
- A study synthesized a series of compounds similar to this compound and evaluated their CYP17 inhibitory activity.
- Results indicated significant inhibition at low micromolar concentrations, suggesting potential as a therapeutic agent in hormone-dependent cancers.
-
Antimicrobial Properties
- Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains.
- The findings demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their potential application in treating infections.
Comparison with Similar Compounds
Substituent Impact :
- Halogens : The fluoro substituent (target compound) offers enhanced metabolic stability and electronegativity compared to chloro analogues (e.g., ), which may exhibit different pharmacokinetic profiles .
Physicochemical Properties
Comparative data for select compounds:
Observations :
- Melting Points : Derivatives with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points (e.g., 195–197°C for 4{4–19-7}) .
- Spectroscopy : The target compound’s anticipated IR and NMR profiles would align with reported analogues, showing characteristic C=O stretches (~1710 cm<sup>−1</sup>) and aromatic proton resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
